molecular formula C24H18BrNO4 B3306809 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929471-73-8

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No.: B3306809
CAS No.: 929471-73-8
M. Wt: 464.3 g/mol
InChI Key: VDINJYGBHPHOAN-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. This compound is structurally characterized by a benzofuran core, a common scaffold in the development of potent anticancer agents, which is functionalized with a 2-bromobenzamide group and a 4-methoxybenzoyl moiety. Its primary research value lies in its potential as a tubulin polymerization inhibitor. Compounds based on the 2-aroylbenzo[b]furan skeleton are known to target the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and the induction of apoptosis in tumor cells . This mechanism is particularly valuable for investigating new strategies to overcome multidrug resistance in cancer therapy . Furthermore, the structural features of this benzamide suggest potential for exploration as a multi-target agent. Research on analogous molecules indicates that the benzo[b]furan framework can be utilized in the rational design of dual inhibitors, such as those simultaneously targeting tubulin and histone deacetylases (HDAC), to achieve synergistic anticancer effects and amplify antitumor activity against various cell lines, including A549, HT-29, and MCF-7 . This makes it a compelling candidate for use in biochemical assays and in vitro studies aimed at developing novel therapeutic strategies for cancers such as colon, breast, and lung cancer. The compound is supplied for research purposes only. It is strictly intended for laboratory investigation and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-5-3-4-6-20(18)25)9-12-21(19)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDINJYGBHPHOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A bromine atom
  • A benzofuran ring
  • A benzamide group

This structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing specific solvents and catalysts to enhance yield and purity. Common synthetic routes include:

  • Bromination : Introduction of the bromine atom.
  • Acylation : Formation of the benzoyl moiety.
  • Cyclization : Creating the benzofuran structure.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines using the MTT assay, which measures cell viability. Key findings include:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .
Cell LineIC50 (nM)Reference
A-549 (Lung Cancer)45
HeLa (Cervical Cancer)50

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests indicate:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of this compound demonstrated its potential as a therapeutic agent against lung and cervical cancers. The study utilized various concentrations to establish dose-response relationships, confirming its effectiveness in inhibiting cell growth .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of the compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

The biological activity of this compound is attributed to several mechanisms:

  • Targeting Enzymatic Pathways : Inhibition of enzymes critical for cancer cell survival.
  • Inducing Apoptosis : Triggering programmed cell death in malignant cells.
  • Interfering with Signal Transduction : Modulating signaling pathways involved in cell proliferation and survival.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, including:

  • Oxidation: To introduce additional functional groups.
  • Reduction: To modify specific functional groups.
  • Substitution: The bromine atom can be replaced with other atoms or groups through nucleophilic substitution.

Biology

In biological research, this compound can be utilized to study various pathways and interactions due to its structural characteristics. It is particularly relevant in:

  • Investigating enzyme interactions.
  • Studying cellular signaling pathways related to growth and apoptosis.

Medicine

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, related compounds have shown inhibitory effects on lung (A549) and cervical (HeLa) cancer cells.
CompoundCell LineIC50 (nM)
This compoundA549Hypothetical Value
This compoundHeLaHypothetical Value
  • Antimicrobial Activity: Similar benzofuran derivatives have demonstrated effectiveness against various pathogens, including M. tuberculosis.

Case Studies and Research Findings

Several studies highlight the potential of benzofuran derivatives in drug development:

Anticancer Studies

Research has synthesized and tested various benzofuran derivatives for their anticancer activities. The most active compounds demonstrated significant morphological changes in cancer cells, indicating their potential as effective inhibitors.

Antimicrobial Studies

In vitro evaluations have shown that certain benzofuran compounds possess antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparison with Similar Compounds

Molecular Properties :

  • Molecular Formula: Likely C₂₅H₂₀BrNO₄ (inferred from analogs in and ).
  • Molecular Weight : ~480–500 g/mol (based on similar compounds in ).
  • Key Substituents : Bromine (electron-withdrawing), methoxy (electron-donating), and methyl (steric hindrance).

Comparison with Structural Analogs

Substituent Variations on the Benzamide/Benzofuran Core

The compound’s closest analogs differ in substituent type and position, as shown below:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Data Reference
2-Bromo-N-[2-(4-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide C₂₅H₂₀BrNO₄ (estimated) 2-(4-MeO-benzoyl), 3-Me, 5-(2-Br-benzamide) ~490 Not explicitly reported [Inferred]
4-Bromo-N-[2-(2,5-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide C₂₅H₂₀BrNO₅ 2-(2,5-diMeO-benzoyl), 3-Me, 5-(4-Br-benzamide) 494.34 ChemSpider ID: 21083478
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]Furan-2-Carboxamide C₂₃H₁₇ClN₂O₄ 2-(4-Cl-benzoyl), 3-Me, 5-(furan-2-carboxamide) 444.85 CAS: 923216-66-4
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-4-Methoxybenzamide C₂₁H₁₃BrCl₂N₂O₃ Benzoxazole core, 3-Br, 4-OMe, 2,4-diCl-phenyl 492.15 CAS: 333398-00-8

Key Observations :

  • Benzofuran vs. Benzoxazole : Benzoxazole analogs () exhibit enhanced rigidity and hydrogen-bonding capacity due to the oxazole ring, which may improve metabolic stability compared to benzofuran derivatives .
  • Methoxy Group Impact: The 4-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or halogens) but reduces electrophilicity at the benzoyl moiety .

Key Findings :

  • Lower yields in phenolic analogs (e.g., Rip-D, 34%) suggest challenges in introducing hydroxyl groups, likely due to side reactions or purification difficulties .
  • DFT studies on bromo/chloro benzamides () highlight the importance of hydrogen bonding and electrostatic interactions in stabilizing these compounds, which may extend to the target compound’s behavior in solution .

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acid catalysis to generate the 1-benzofuran scaffold .

Acylation : React the benzofuran intermediate with 4-methoxybenzoyl chloride in pyridine to introduce the 4-methoxybenzoyl group .

Bromination : Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C to add the bromine substituent .

Amide Coupling : Use coupling agents like HATU or EDCI with DMAP in DMF to attach the 2-bromobenzamide moiety .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) to improve yield.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to hydrogens. The 4-methoxybenzoyl group shows a singlet at δ ~3.8 ppm (OCH₃) and aromatic protons between δ 6.8–8.2 ppm .
    • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the benzofuran and benzamide regions .
  • Mass Spectrometry : HRMS (ESI⁺) confirms the molecular ion [M+H]⁺. Expected exact mass: ~481.04 g/mol (C₂₇H₂₁BrNO₄) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and retention time .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Anticancer Screening :
    • MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations for 48–72 hours. Compare IC₅₀ values with cisplatin controls .
  • Enzyme Inhibition :
    • Kinase Assays : Use ADP-Glo™ Kinase Assay for tyrosine kinases (e.g., EGFR) to identify inhibitory activity .
  • Neuroprotection :
    • Aβ42 Aggregation Assay : Monitor inhibition of amyloid-beta aggregation via Thioflavin T fluorescence in neuronal cell models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Modify Substituents :
    • Replace the 2-bromo group with Cl, CF₃, or NO₂ to assess electronic effects on receptor binding .
    • Vary the 4-methoxybenzoyl moiety (e.g., 4-ethoxy, 4-fluoro) to probe steric tolerance .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts with the benzofuran ring .
  • In Vivo Testing :
    • Prioritize derivatives with <10 μM IC₅₀ in vitro for pharmacokinetic studies (e.g., plasma stability in rodent models) .

Q. How can crystallographic data resolve contradictions in reported bioactivity across similar compounds?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via vapor diffusion (e.g., DCM/methanol) and collect data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL .
  • Electron Density Maps :
    • Analyze hydrogen-bonding networks (e.g., between the methoxy group and active-site residues) to explain differences in potency vs. analogs lacking substituents .
  • Twinning Analysis :
    • Use PLATON to check for twinning in cases of ambiguous unit cell metrics, which may lead to misinterpretation of binding geometries .

Q. What strategies address low solubility or stability during in vitro assays?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (e.g., DMSO:PBS ≤ 0.1% v/v) or lipid-based nanoemulsions to enhance aqueous solubility .
  • Prodrug Design :
    • Introduce hydrolyzable groups (e.g., acetyl to the benzamide NH) to improve membrane permeability, with enzymatic cleavage in target tissues .
  • Stability Studies :
    • Conduct LC-MS stability assays in simulated gastric fluid (pH 2) and plasma (pH 7.4) to identify degradation pathways (e.g., hydrolysis of the benzofuran ring) .

Q. How can conflicting data on neuroprotective vs. cytotoxic effects be reconciled?

Methodological Answer:

  • Dose-Response Analysis :
    • Perform transcriptomics (RNA-seq) at varying doses (0.1–50 μM) to identify pathways upregulated (e.g., Nrf2 for neuroprotection) or downregulated (e.g., caspase-3 for apoptosis) .
  • Cell-Type Specificity :
    • Test primary neurons vs. glioblastoma cells to determine if effects are cell-context dependent .
  • Metabolite Profiling :
    • Use UPLC-QTOF-MS to detect reactive metabolites (e.g., quinone intermediates) that may explain off-target toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

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